Chromium(3+) rubidium fluoride (1/1/4)
Description
Chromium(3+) rubidium fluoride (1/1/4) is an inorganic compound composed of chromium in the +3 oxidation state, rubidium, and fluoride ions
Structure
2D Structure
Properties
CAS No. |
37196-54-6 |
|---|---|
Molecular Formula |
CrF4Rb |
Molecular Weight |
213.458 g/mol |
IUPAC Name |
chromium(3+);rubidium(1+);tetrafluoride |
InChI |
InChI=1S/Cr.4FH.Rb/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
KROWFXAVHUTGGN-UHFFFAOYSA-J |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Cr+3].[Rb+] |
Origin of Product |
United States |
Preparation Methods
Reaction Stoichiometry and Precursor Selection
A stoichiometric mixture of rubidium fluoride (RbF) and chromium(III) fluoride (CrF₃) in a 1:1 molar ratio is combined with concentrated hydrofluoric acid (HF) to establish a fluoride-rich environment. The mixture is sealed within a Teflon-lined autoclave and heated to 200–250°C for 48–72 hours. The high-pressure conditions promote the dissolution of CrF₃, which reacts with RbF to form CrRbF₄ crystals.
Crystallization and Phase Purity
Post-synthesis, the product is cooled gradually to room temperature to prevent phase segregation. X-ray diffraction (XRD) analysis confirms the formation of a single-phase orthorhombic structure, with lattice parameters consistent with Cr³⁺ in an octahedral fluoride coordination. The presence of residual HF necessitates careful washing with anhydrous ethanol to avoid hydrolysis.
Solid-State Reaction via High-Temperature Annealing
Solid-state synthesis offers a solvent-free route to CrRbF₄, relying on direct reaction between RbF and CrF₃ under inert atmospheres.
Mechanochemical Activation
RbF and CrF₃ powders are ball-milled for 2 hours to enhance surface reactivity. The homogenized mixture is pressed into pellets and loaded into a nickel crucible under argon flow. Heating at 400–450°C for 12 hours initiates solid-state diffusion, yielding a polycrystalline product.
Challenges in Stoichiometric Control
Excess RbF (5–10 mol%) is often required to compensate for volatilization losses at elevated temperatures. Prolonged annealing (>24 hours) risks partial oxidation of Cr³⁺ to Cr⁶⁺, necessitating strict oxygen exclusion. Energy-dispersive X-ray spectroscopy (EDS) quantifies the final Rb:Cr ratio, ensuring adherence to the 1:1 stoichiometry.
Metathesis Reactions in Non-Aqueous Media
Metathesis between rubidium salts and chromium(III) fluorides in aprotic solvents provides a low-temperature alternative.
Solvent Selection and Reaction Kinetics
In anhydrous dimethylformamide (DMF), RbCl reacts with CrF₃ at 80°C, displacing chloride ions to form CrRbF₄ precipitate. The reaction’s reversibility mandates a 3:1 molar excess of RbCl to drive completion. Filtration under nitrogen and vacuum drying yield a microcrystalline powder with 85–90% purity.
Limitations and Byproduct Formation
Residual RbCl contamination remains a persistent issue, requiring iterative washing with cold DMF. Fourier-transform infrared (FTIR) spectroscopy identifies RbCl peaks at 640 cm⁻¹, guiding purification efficacy.
Fluorolytic Reactions Using Gaseous Hydrogen Fluoride
Gaseous HF serves as both a reactant and catalyst in fluorolytic synthesis, particularly for moisture-sensitive compounds.
Yield Optimization and Scalability
Reaction completion requires 6–8 hours, with yields exceeding 75% at pilot scales. Thermogravimetric analysis (TGA) monitors mass loss corresponding to H₂O and CO₂ evolution, ensuring reaction progress.
Comparative Analysis of Synthesis Methods
| Method | Temperature Range | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Hydrothermal | 200–250°C | 60–70 | 95 | HF handling, slow crystallization |
| Solid-State | 400–450°C | 55–65 | 90 | RbF volatilization, oxidation risks |
| Metathesis | 80°C | 70–85 | 85 | RbCl contamination |
| Fluorolytic | 150°C | 75–80 | 92 | HF toxicity, reactor corrosion |
Chemical Reactions Analysis
Types of Reactions
Chromium(3+) rubidium fluoride undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be further oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium using suitable reducing agents.
Substitution: Fluoride ions in the compound can be substituted with other halide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halide exchange reactions can be facilitated using halide salts in aqueous or non-aqueous solvents.
Major Products Formed
Oxidation: Higher oxidation states of chromium compounds.
Reduction: Lower oxidation states of chromium compounds.
Substitution: Formation of new halide compounds with different halide ions.
Scientific Research Applications
Chromium(3+) rubidium fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of chromium(3+) rubidium fluoride involves its interaction with molecular targets such as enzymes and proteins. Chromium(3+) ions can influence enzyme activity by binding to specific sites, altering their conformation and function. This interaction can affect various metabolic pathways, including glucose metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) fluoride: Similar in composition but lacks rubidium ions.
Rubidium fluoride: Contains rubidium and fluoride ions but lacks chromium.
Chromium(III) chloride: Contains chromium in the +3 oxidation state but with chloride ions instead of fluoride.
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